N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar quinolinyl acetamide derivatives involves multi-step reactions, including cross-coupling and cyclization methods. For instance, the Sonogashira cross-coupling has been utilized for synthesizing N-substituted phenyl acetamides, demonstrating the complexity and precision required in such chemical syntheses (Durgadas, Mukkanti, & Pal, 2013).
Molecular Structure Analysis
The structural characterization of these compounds often involves comprehensive analytical techniques, including IR, 1H-NMR, 13C-NMR, Mass spectrometry, and elemental analysis. These techniques confirm the molecular structure and ensure the purity of the synthesized compounds, as seen in research involving similar tetrahydroquinoline derivatives (Durgadas, Mukkanti, & Pal, 2013).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including cyclization and substitution reactions that can alter their chemical properties significantly. For example, reactions involving bases can lead to Smiles-type rearrangement, showcasing the reactivity and potential for structural modification of these compounds (Sirakanyan et al., 2015).
properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-23-19-10-7-17(13-16(19)6-11-21(23)25)22-20(24)14-26-18-8-4-15(2)5-9-18/h4-5,7-10,13H,3,6,11-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNZVSOHBNVLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
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